4-Chloro-2-(3,4-dichlorobenzyl)phenol
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Overview
Description
4-Chloro-2-(3,4-dichlorobenzyl)phenol is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated phenol derivative known for its antimicrobial properties. This compound is often used in various applications due to its effectiveness in inhibiting the growth of bacteria and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorobenzyl)phenol typically involves the chlorination of 2-(3,4-dichlorobenzyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the chlorination of 2-(3,4-dichlorobenzyl)phenol in large reactors, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-dichlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated hydroquinones.
Substitution: Formation of multi-substituted chlorinated phenols.
Scientific Research Applications
4-Chloro-2-(3,4-dichlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to microbial inhibition and antimicrobial resistance.
Medicine: Investigated for its potential use in antiseptic formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives for various products.
Mechanism of Action
The antimicrobial action of 4-Chloro-2-(3,4-dichlorobenzyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
4-Chloro-3-methylphenol: Another chlorinated phenol with antimicrobial activity.
Uniqueness
4-Chloro-2-(3,4-dichlorobenzyl)phenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in various applications.
Properties
Molecular Formula |
C13H9Cl3O |
---|---|
Molecular Weight |
287.6 g/mol |
IUPAC Name |
4-chloro-2-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O/c14-10-2-4-13(17)9(7-10)5-8-1-3-11(15)12(16)6-8/h1-4,6-7,17H,5H2 |
InChI Key |
WZKZPINJKQFCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)Cl)Cl |
Origin of Product |
United States |
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